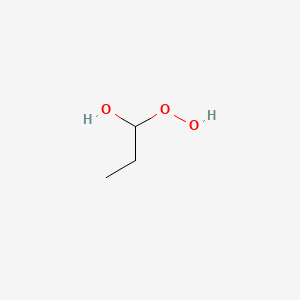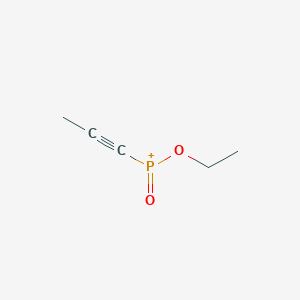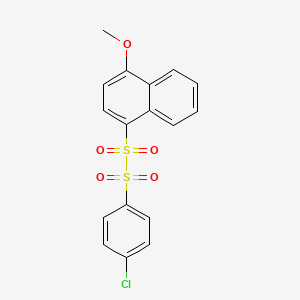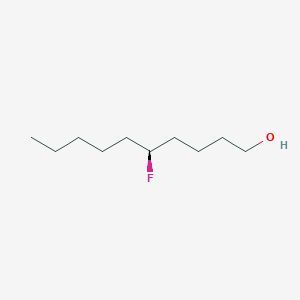
(5S)-5-fluorodecan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S)-5-Fluorodecan-1-ol is an organic compound characterized by the presence of a fluorine atom attached to the fifth carbon of a decanol chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-fluorodecan-1-ol typically involves the fluorination of decanol derivatives. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process often includes steps for purification and quality control to meet industrial standards.
化学反応の分析
Types of Reactions: (5S)-5-Fluorodecan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium iodide (NaI) in acetone
Major Products:
Oxidation: 5-Fluorodecanal, 5-Fluorodecanoic acid
Reduction: Decane
Substitution: 5-Iododecan-1-ol
科学的研究の応用
(5S)-5-Fluorodecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (5S)-5-fluorodecan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity, leading to unique biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
(5R)-5-Fluorodecan-1-ol: The enantiomer of (5S)-5-fluorodecan-1-ol with similar but distinct properties.
5-Chlorodecan-1-ol: A chlorinated analog with different reactivity and applications.
5-Bromodecan-1-ol: A brominated analog with unique chemical behavior.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs. The stereochemistry (5S) also plays a crucial role in its reactivity and interactions.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
183232-20-4 |
|---|---|
分子式 |
C10H21FO |
分子量 |
176.27 g/mol |
IUPAC名 |
(5S)-5-fluorodecan-1-ol |
InChI |
InChI=1S/C10H21FO/c1-2-3-4-7-10(11)8-5-6-9-12/h10,12H,2-9H2,1H3/t10-/m0/s1 |
InChIキー |
COJAQGJDCCEUAV-JTQLQIEISA-N |
異性体SMILES |
CCCCC[C@@H](CCCCO)F |
正規SMILES |
CCCCCC(CCCCO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



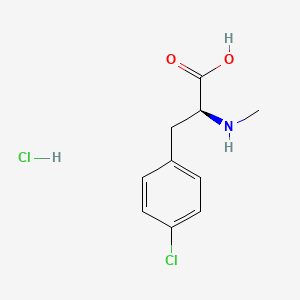

![2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate](/img/structure/B14272861.png)
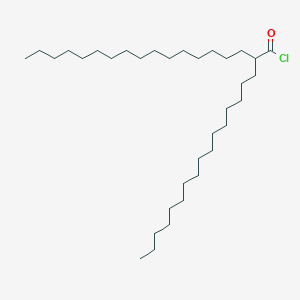
![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)
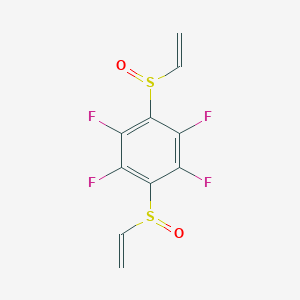
![1-[1-(3-Iodophenyl)cyclohexyl]piperidine](/img/structure/B14272878.png)
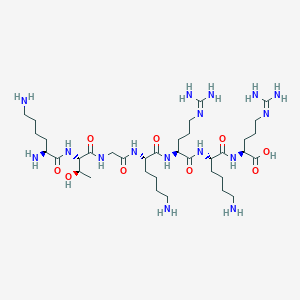
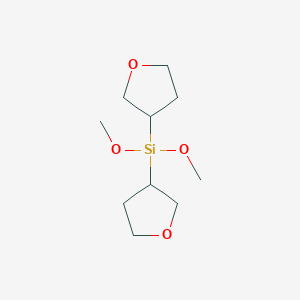
![(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B14272904.png)
